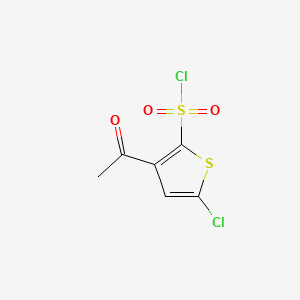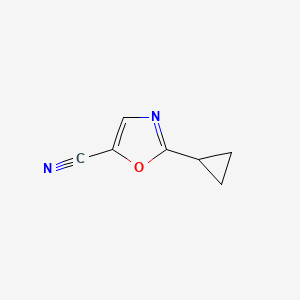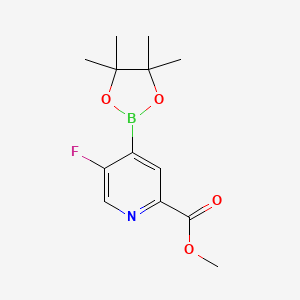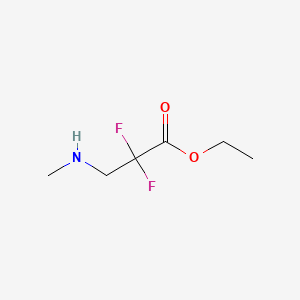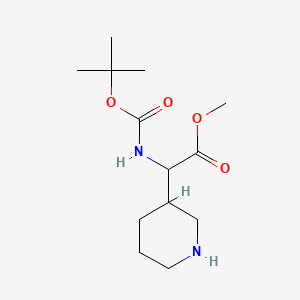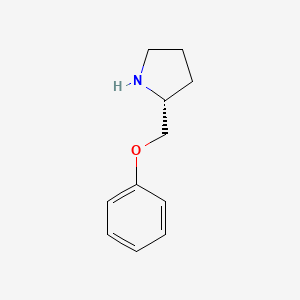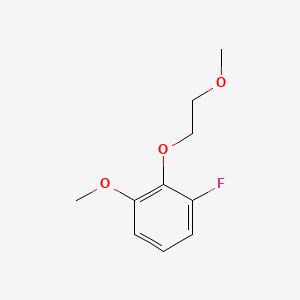
3-Fluoro-2-(2-methoxyethoxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-2-(2-methoxyethoxy)anisole” is a chemical compound with the CAS Number: 1352318-45-6 and a molecular weight of 200.21 . Its IUPAC name is 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FO3 . The Inchi Code is 1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Aplicaciones Científicas De Investigación
Organic Electrosynthesis
Recent studies have highlighted the role of fluoride ion-mediated anodic methoxylation in synthetic chemistry, particularly in the electrosynthesis of fluoroalkyl sulfides and sulfur-containing heterocycles. This method has been applied to create CF3-containing compounds and perform intramolecular carbon-carbon coupling to form derivatives with potential applications in medicinal chemistry and materials science (Fuchigami & Inagi, 2020).
Catalytic Hydrodeoxygenation
The catalytic hydrodeoxygenation (HDO) of anisole, a methoxy-rich lignin model compound, has been extensively studied to understand the mechanism for removing OCH3 groups. This research is relevant for the development of biofuels and chemicals from lignin-derived feedstocks. Nickel-containing catalysts have shown significant promise in efficiently removing oxygen-containing functional groups from anisole (Jin et al., 2014).
Synthesis and Surface Properties
Research on the synthesis of fluorinated compounds and their surface properties has been conducted, focusing on the effects of fluorination on physicochemical and pharmacokinetic properties. This includes studies on anisole and fluoroanisoles, which provide insights into the impact of fluorination on compound behavior, potentially applicable to designing materials and drugs with improved properties (Xing et al., 2015).
Electrophilic Substitution and Meta Acylation
A method for the meta acylation of anisole and its derivatives has been described, showcasing a pathway for functionalizing compounds in positions that are typically challenging to access. This technique could be relevant for modifying the structure of 3-Fluoro-2-(2-methoxyethoxy)anisole for various scientific applications (Bennetau et al., 1994).
Anaerobic O-demethylations
Studies on the anaerobic O-demethylation activities of enzymes from Sporomusa ovata have shed light on the biochemical processes involved in breaking down methoxy groups under anaerobic conditions. This research could provide a biochemical perspective on modifying or degrading compounds like this compound in environmental or biological systems (Stupperich et al., 1996).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNQMOHLHAQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718419 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-45-6 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


